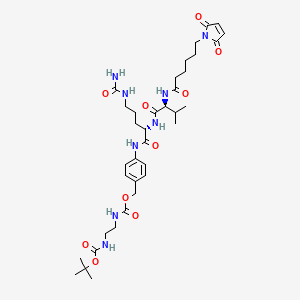

MC-Val-Cit-PAB-NH-C2-NH-Boc

Description

BenchChem offers high-quality MC-Val-Cit-PAB-NH-C2-NH-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Val-Cit-PAB-NH-C2-NH-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H54N8O10 |

|---|---|

Molecular Weight |

758.9 g/mol |

IUPAC Name |

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |

InChI |

InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1 |

InChI Key |

NBIUDKXQNRHCFG-YZNIXAGQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Val-Cit-PAB Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics that combines the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. This linker system is engineered for high stability in systemic circulation and precise enzymatic cleavage within the target tumor cell, ensuring the specific release of the cytotoxic payload. This technical guide provides an in-depth examination of the structure, function, and mechanism of the Val-Cit-PAB self-immolative spacer, supplemented with experimental protocols and quantitative data.

Core Components and Structure

The Val-Cit-PAB linker is a tripartite system, with each component serving a distinct and vital function:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition site for specific lysosomal proteases, most notably Cathepsin B.[1] Cathepsin B is an enzyme that is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome (pH 4.5-5.5). The Val-Cit sequence is strategically designed to be stable in the bloodstream, where Cathepsin B activity is low, but susceptible to cleavage within the lysosome of the target cell. Valine occupies the P2 position, interacting with the S2 subsite of Cathepsin B's active site, while citrulline, a non-proteinogenic amino acid, sits (B43327) in the P1 position.[2]

-

p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a "self-immolative" spacer.[1] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1] Upon cleavage of the peptide bond between citrulline and the PAB group by Cathepsin B, a cascade of electronic rearrangements is initiated.[3]

-

Cytotoxic Payload: A potent cell-killing agent, such as monomethyl auristatin E (MMAE), is attached to the PAB spacer.[4] The linker ensures this payload remains inert and tethered to the antibody until it reaches the target cancer cell.[1]

Mechanism of Action: A Two-Stage Release Process

The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is dependent on a precise, two-stage release process that occurs after the ADC is internalized by a target cancer cell.[1]

-

Receptor-Mediated Endocytosis and Lysosomal Trafficking: The ADC binds to a specific antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC complex into an endosome. The endosome then fuses with a lysosome.[5]

-

Enzymatic Cleavage and Self-Immolation: Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between citrulline and the PAB group. This cleavage unmasks the aniline (B41778) nitrogen of the PAB spacer, initiating a rapid, spontaneous 1,6-elimination reaction.[3] This "self-immolation" results in the fragmentation of the PAB spacer, releasing the unmodified and fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[1][3]

Visualizing the Cleavage and Release Pathway

The following diagrams illustrate the key pathways and mechanisms involved in the function of the Val-Cit-PAB spacer.

Caption: ADC Internalization and Payload Release Pathway.

References

The Precision of Proteolysis: A Technical Guide to Cathepsin B-Mediated Cleavage of Val-Cit Dipeptide Linkers in Drug Conjugates

For Immediate Release

A Deep Dive into the Mechanism, Kinetics, and Methodologies of a Cornerstone in Targeted Therapy

[CITY, STATE] – [Date] – The Val-Cit dipeptide linker has emerged as a lynchpin in the design of antibody-drug conjugates (ADCs), offering a crucial balance between plasma stability and targeted intracellular drug release. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of the lysosomal protease cathepsin B in the cleavage of this linker, a process fundamental to the efficacy of numerous ADC-based therapeutics.

The Val-Cit-PABC (valine-citrulline-p-aminobenzyl carbamate) linker system is engineered for selective cleavage within the acidic and enzyme-rich environment of the lysosome, a cellular compartment often hyperactive in cancer cells. Cathepsin B, a cysteine protease with heightened expression in many tumor types, preferentially recognizes and hydrolyzes the amide bond between the citrulline residue and the PABC spacer. This targeted enzymatic action initiates a cascade that ultimately liberates the cytotoxic payload within the target cell, minimizing systemic exposure and associated off-target toxicity.

This guide will dissect the molecular interactions governing this process, present available quantitative data on cleavage kinetics, and provide detailed experimental protocols for assessing linker cleavage.

Quantitative Analysis of Dipeptide Linker Cleavage by Cathepsin B

While direct kinetic parameters for the cleavage of full antibody-drug conjugates are not extensively published, studies utilizing model substrates offer valuable insights into the efficiency and specificity of cathepsin B for various dipeptide linkers. The following tables summarize key quantitative data.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

| Data is illustrative and compiled from representative studies.[1] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| These parameters were determined using model substrates and provide a comparative measure of enzyme efficiency.[1] |

Mechanism of Val-Cit-PABC Linker Cleavage

The cleavage of the Val-Cit linker and subsequent drug release is a finely tuned, multi-step process that begins following the internalization of the ADC.

Caption: ADC internalization and payload release pathway.

The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by receptor-mediated endocytosis.[1] The ADC is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome is optimal for cathepsin B activity.[2] Cathepsin B recognizes the Val-Cit dipeptide, with the valine residue fitting into the S2 subsite and the citrulline into the S1 subsite of the enzyme's active site.[2] The enzyme catalyzes the hydrolysis of the amide bond between citrulline and the PABC spacer.[2] This cleavage triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer, a process termed self-immolation.[2] This cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[2]

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Experimental Protocols

Accurate and reproducible in vitro assays are essential for evaluating the cleavage of Val-Cit linkers. Below are detailed methodologies for two common experimental approaches.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This method allows for the direct quantification of the released payload from an ADC.

Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC) with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5)[3]

-

Quenching Solution (e.g., acetonitrile)

-

Reverse-phase HPLC system

-

Standard of the free cytotoxic payload

Procedure:

-

Enzyme Activation: If required, pre-incubate the cathepsin B in the assay buffer with DTT for approximately 15 minutes at 37°C.[3]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[2]

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[2]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

-

Reaction Quenching: Immediately stop the reaction by adding a quenching solution like acetonitrile (B52724) to precipitate the antibody and enzyme.[2]

-

Sample Preparation: Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.[2]

-

HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the released payload from other components.[2]

-

Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug. The rate of cleavage is determined by plotting the concentration of the released drug over time.[2]

Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage.

Objective: To determine the rate of cleavage of a model dipeptide linker conjugated to a fluorophore.

Materials:

-

Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)[3]

-

Fluorescence microplate reader

-

96-well microplate (black, for fluorescence assays)

Procedure:

-

Reagent Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.

-

Assay Setup: Add the substrate solution to the wells of a 96-well microplate.

-

Initiate Reaction: Initiate the reaction by adding activated cathepsin B to the wells.

-

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[2] Measure the fluorescence kinetically at an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm for AMC.[2]

-

Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot. For determining kinetic parameters (K_m_ and k_cat_), the assay is performed with varying substrate concentrations, and the initial velocities are fitted to the Michaelis-Menten equation.[1]

Caption: Experimental workflow for a fluorogenic cleavage assay.

Linker Specificity and Concluding Remarks

While the Val-Cit linker was designed for cleavage by cathepsin B, it is important to note that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to its cleavage.[2] This redundancy can be advantageous, as it may circumvent resistance mechanisms based on the downregulation of a single protease.[2] However, the Val-Cit linker has also shown susceptibility to premature cleavage by other enzymes like human neutrophil elastase, which can have implications for off-target toxicity.[2]

The cathepsin B-mediated cleavage of the Val-Cit dipeptide linker remains a highly effective and widely employed strategy in the development of targeted cancer therapies. A thorough understanding of the underlying mechanisms, cleavage kinetics, and appropriate experimental validation is paramount for the rational design and optimization of next-generation antibody-drug conjugates. This guide provides a foundational framework for researchers to advance their work in this critical area of drug development.

References

Unlocking the Full Potential of ADCs: A Technical Guide to the Bystander Effect with Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity. A critical factor in the design and success of modern ADCs is the "bystander effect," a phenomenon mediated by cleavable linkers that allows the cytotoxic payload to diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells. This in-depth guide explores the core principles of the bystander effect with cleavable ADC linkers, providing detailed experimental methodologies, quantitative data for comparison, and visualizations of the key mechanisms and workflows.

The Core Mechanism: How Cleavable Linkers Mediate Bystander Killing

The bystander effect is intrinsically linked to the design of the linker that connects the antibody to the cytotoxic payload. Cleavable linkers are engineered to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell. This controlled release of the payload is the linchpin of the bystander effect.

The process unfolds in a series of orchestrated steps:

-

Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell. While some ADCs can release their payload extracellularly, the majority are internalized into the target cell through receptor-mediated endocytosis.[1][2]

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of specific enzymes within the lysosome trigger the cleavage of the linker, liberating the cytotoxic payload.[][4]

-

Payload Diffusion and Bystander Cell Killing: For the bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell and diffuse into the surrounding tumor microenvironment.[] Payloads with favorable physicochemical properties, such as sufficient lipophilicity and a neutral charge, can then penetrate the membranes of adjacent antigen-negative cancer cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.[2][5]

This mechanism is particularly advantageous in treating solid tumors, which are often characterized by heterogeneous antigen expression. By killing not only the antigen-positive cells but also the surrounding antigen-negative cells, the bystander effect can help to overcome tumor heterogeneity and improve overall treatment outcomes.[5]

Visualizing the Pathway and Workflow

To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of the bystander effect and a typical experimental workflow for its evaluation.

Types of Cleavable Linkers: A Comparative Overview

The choice of cleavable linker is a critical design parameter that dictates the release mechanism and, consequently, the efficacy of the bystander effect. The two main categories of cleavable linkers are enzyme-cleavable and chemically-cleavable linkers.

| Linker Type | Cleavage Mechanism | Examples | Key Characteristics |

| Enzyme-Cleavable | Cleaved by specific enzymes, such as cathepsins, which are highly expressed in the lysosomal compartment of tumor cells.[4] | Valine-Citrulline (vc), Valine-Alanine (va), Glycine-Glycine-Phenylalanine-Glycine (GGFG) | High stability in plasma, efficient cleavage within the target cell. The valine-citrulline linker is a widely used example.[4] |

| Chemically-Cleavable | |||

| pH-Sensitive | Cleaved in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[] | Hydrazones | Exploits the pH difference between the bloodstream (pH 7.4) and the intracellular compartments of tumor cells. |

| Redox-Sensitive | Cleaved by reducing agents, such as glutathione (B108866) (GSH), which are present at higher concentrations inside cells compared to the bloodstream. | Disulfide bonds | Relies on the differential redox potential between the intracellular and extracellular environments. |

The Payload: A Key Determinant of Bystander Efficacy

The physicochemical properties of the cytotoxic payload are as crucial as the linker in determining the magnitude of the bystander effect. For a payload to effectively kill neighboring cells, it must be membrane-permeable.

| Payload | Mechanism of Action | Membrane Permeability | Associated Linkers |

| Monomethyl Auristatin E (MMAE) | Tubulin inhibitor | Permeable[5][6] | Valine-Citrulline (vc) |

| Monomethyl Auristatin F (MMAF) | Tubulin inhibitor | Impermeable (due to a charged C-terminus)[6] | Maleimidocaproyl (mc) (non-cleavable) |

| Deruxtecan (DXd) | Topoisomerase I inhibitor | Permeable[] | GGFG |

Quantitative Analysis of the Bystander Effect

The efficacy of the bystander effect can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ADCs with cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50) in Co-culture Models

| ADC | Target Antigen | Linker-Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture IC50 (nM) on Ag-Negative Cells | Reference |

| Trastuzumab-vc-MMAE | HER2 | vc-MMAE | SK-BR-3 | MCF7 | ~10-50 | [7] |

| Brentuximab Vedotin | CD30 | vc-MMAE | Karpas 299 | N/A | N/A | [4] |

| Trastuzumab Deruxtecan | HER2 | GGFG-DXd | NCI-N87 | MDA-MB-468 | ~5-20 | [8] |

Table 2: In Vivo Tumor Growth Inhibition in Mixed Xenograft Models

| ADC | Target Antigen | Linker-Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Trastuzumab-vc-MMAE | HER2 | vc-MMAE | N87 + MCF7 | 3 mg/kg, single dose | >80% | [9] |

| APL-1081 | HER2 | Exo-EVC-MMAE | NCI-N87 | 2.5 mg/kg | Significant | [9] |

| Trastuzumab Deruxtecan | HER2 | GGFG-DXd | NCI-N87 + MDA-MB-468 | 5 mg/kg, single dose | ~90% | [10] |

Detailed Experimental Protocols

Reproducible and robust experimental protocols are essential for accurately assessing the bystander effect. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Co-Culture Bystander Assay

Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably transfected with a fluorescent protein, e.g., GFP, for easy identification)

-

Complete cell culture medium

-

ADC of interest

-

Isotype control ADC

-

96-well microplates

-

Fluorescence microscope or high-content imaging system

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls. Allow cells to adhere overnight.[5]

-

ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium. Add the ADC solutions to the co-culture and monoculture wells.

-

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).

-

Data Acquisition:

-

Fluorescence Imaging: Capture images of the GFP-expressing Ag- cells to visually assess cell death.

-

Viability Assay: Measure cell viability using a luminescent or fluorescent-based assay.

-

-

Data Analysis: Calculate the percentage of viable Ag- cells in the co-culture relative to the untreated control. Determine the IC50 value for the bystander killing effect.

Conditioned Medium Transfer Assay

Objective: To determine if the cytotoxic effect on bystander cells is mediated by a soluble factor released from ADC-treated antigen-positive cells.

Materials:

-

Same as the co-culture assay.

Procedure:

-

Preparation of Conditioned Medium: Seed Ag+ cells in a culture dish and treat with the ADC at a cytotoxic concentration for 48-72 hours. Collect the culture supernatant (conditioned medium). As a control, collect the medium from untreated Ag+ cells.

-

Treatment of Bystander Cells: Seed Ag- cells in a 96-well plate and allow them to adhere overnight. Remove the existing medium and replace it with the conditioned medium from the ADC-treated or untreated Ag+ cells.

-

Incubation and Analysis: Incubate the Ag- cells for 48-72 hours and assess cell viability as described in the co-culture assay protocol.[8]

In Vivo Mixed Tumor Xenograft Model

Objective: To evaluate the bystander effect of an ADC in a more physiologically relevant in vivo setting.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (engineered to express a reporter gene like luciferase for in vivo imaging)

-

ADC of interest

-

Vehicle control

-

In vivo imaging system

Procedure:

-

Tumor Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into the flanks of immunodeficient mice.[5]

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

ADC Administration: Administer the ADC or vehicle control to the mice via an appropriate route (e.g., intravenous injection).

-

In Vivo Imaging: At various time points post-treatment, perform in vivo imaging to monitor the luciferase signal from the Ag- cells, which serves as a surrogate for their viability.

-

Tumor Volume Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Compare the luciferase signal and tumor growth in the ADC-treated group to the vehicle control group to determine the extent of bystander killing in vivo.

Conclusion

The bystander effect, facilitated by cleavable linkers, represents a powerful strategy to enhance the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. A thorough understanding of the underlying mechanisms, the properties of different linker and payload combinations, and the application of robust experimental methodologies are paramount for the successful design and development of next-generation ADCs. This guide provides a comprehensive technical framework to aid researchers, scientists, and drug development professionals in harnessing the full potential of the bystander effect to deliver more effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of MC-Val-Cit-PAB-NH-C2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the ADC linker payload intermediate, MC-Val-Cit-PAB-NH-C2-NH-Boc. This document collates available data, outlines relevant experimental protocols, and presents visual workflows to support researchers and drug development professionals in the effective use and evaluation of this compound.

Introduction to MC-Val-Cit-PAB-NH-C2-NH-Boc

MC-Val-Cit-PAB-NH-C2-NH-Boc is a key building block in the synthesis of antibody-drug conjugates (ADCs). It comprises several functional components:

-

MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups, typically on cysteine residues of an antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B. This provides a mechanism for selective payload release within the target cancer cell.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached payload.

-

NH-C2-NH-Boc: A short linker with a Boc-protected amine, which would typically be deprotected to allow for the attachment of a cytotoxic payload.

The solubility and stability of this linker are critical parameters that influence its handling, conjugation efficiency, and the ultimate in vivo performance of the resulting ADC.

Data Presentation

Quantitative data for the specific molecule MC-Val-Cit-PAB-NH-C2-NH-Boc is limited. The following tables summarize the available information for this compound and the broader class of Val-Cit-PAB linkers.

Table 1: Solubility of MC-Val-Cit-PAB-NH-C2-NH-Boc

| Solvent | Concentration | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1][2][3] |

Note: The hydrophobic nature of the Val-Cit-PAB core can limit the aqueous solubility of ADCs, potentially leading to aggregation, especially at higher drug-to-antibody ratios (DARs)[4][5]. The inclusion of hydrophilic linkers, such as PEG moieties, can improve the solubility of the overall ADC construct[6][].

Table 2: Stability of Val-Cit-PAB Based Linkers

| Condition | Observation | Key Factors | Reference |

| In Vitro (Human/Primate Plasma) | Generally stable. | The Val-Cit linker is designed to be stable in systemic circulation. | [4][5][8] |

| In Vitro (Mouse/Rat Plasma) | Susceptible to cleavage. | Cleavage is primarily mediated by carboxylesterase 1C (Ces1C). This can lead to premature payload release in preclinical rodent models. | [9][10] |

| In Vitro (Human Neutrophil Elastase) | Susceptible to cleavage. | Cleavage of the peptide bond between valine and citrulline can occur, potentially leading to off-target toxicity. | [5][11] |

| Storage (Powder) | Stable when stored at -20°C. | As a solid, the compound is generally stable. | [3] |

| Storage (In Solution) | Recommended to be freshly prepared. | Some sources indicate instability in solution. | [] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the solubility and stability of ADC linkers. Below are representative protocols for key experiments.

Solubility Assessment

A common method for determining the solubility of compounds like MC-Val-Cit-PAB-NH-C2-NH-Boc is through visual assessment or by using turbidimetric methods.

Protocol: Kinetic Solubility Assessment in Aqueous Buffers

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of MC-Val-Cit-PAB-NH-C2-NH-Boc in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The solubility limit is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

Protocol: LC-MS Based Plasma Stability Assay

-

Incubation: Incubate the test compound (either the linker itself or an ADC construct) in plasma (e.g., human, mouse) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Quenching and Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact compound remaining and to identify any degradation products.

-

Data Analysis: Calculate the half-life (t½) of the compound in plasma by plotting the percentage of the remaining intact compound against time.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the linker to enzymatic cleavage by its target protease.

Protocol: Fluorometric Cathepsin B Cleavage Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

-

Activate human Cathepsin B according to the manufacturer's instructions.

-

Prepare a solution of the substrate (e.g., the linker conjugated to a fluorogenic reporter molecule or the final ADC).

-

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, the substrate, and activated Cathepsin B. Include controls with no enzyme and with a known inhibitor.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Reading: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration.

Mandatory Visualizations

Mechanism of Action of a Val-Cit-PAB Linker-Based ADC

The following diagram illustrates the targeted delivery and intracellular release of a cytotoxic payload from an ADC utilizing a Val-Cit-PAB linker.

Experimental Workflow for In Vitro Plasma Stability Assessment

This diagram outlines the key steps in determining the stability of an ADC linker in a plasma matrix using LC-MS.

Conclusion

MC-Val-Cit-PAB-NH-C2-NH-Boc is a critical component in the development of cleavable ADCs. While its solubility in organic solvents like DMSO is well-documented, its limited aqueous solubility and the stability of the core Val-Cit-PAB linker present important considerations for drug development professionals. The susceptibility of the Val-Cit moiety to cleavage by rodent carboxylesterases and human neutrophil elastase necessitates careful design and interpretation of preclinical studies. The provided experimental protocols offer a framework for the rigorous evaluation of the solubility and stability of this linker and its resulting ADC constructs, ensuring the development of safe and effective targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. debiopharm.com [debiopharm.com]

- 3. MC-Val-Cit-PAB-NH-C2-NH-Boc - Immunomart [immunomart.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. purepeg.com [purepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maleimidocaproyl (MC) Group for Antibody Conjugation

I have gathered more specific information in this second step. I found sources providing quantitative data on the stability of maleimide-thiol adducts, including half-life comparisons and the impact of different maleimide (B117702) structures. I also located several resources that outline experimental protocols for antibody conjugation, including steps for antibody reduction, conjugation reaction, and quenching. This information will be very useful for constructing the tables and detailing the methodologies as required.

However, I still need to consolidate the quantitative data into a structured table format. I also need to synthesize the protocol information from various sources into a clear, step-by-step guide. Furthermore, while I have some general ideas for the Graphviz diagrams from the search results, I need to create the specific DOT scripts for the chemical structure of the MC group, the conjugation workflow, and a relevant signaling pathway. I will need to ensure these diagrams adhere to the strict styling requirements outlined in the prompt.

Therefore, my next steps will focus on processing the collected information and generating the required outputs.I have sufficient information to proceed with generating the response. I will now synthesize the gathered data into the required format, including the in-depth technical guide, tables with quantitative data, detailed experimental protocols, and the specified Graphviz diagrams with their DOT scripts.

For researchers, scientists, and drug development professionals engaged in the creation of targeted therapeutics, particularly antibody-drug conjugates (ADCs), a comprehensive understanding of linker chemistry is paramount. The maleimidocaproyl (MC) group stands out as a cornerstone of ADC technology, valued for its reliability in covalently linking potent cytotoxic payloads to monoclonal antibodies. This guide provides a deep dive into the essential features of the MC group, its application in antibody conjugation, and the critical parameters that influence its performance.

Core Features of the Maleimidocaproyl (MC) Group

The MC linker is comprised of two key components: a maleimide functional group and a six-carbon caproyl spacer. This combination imparts a set of characteristics that are highly advantageous for the construction of stable and effective ADCs.

Specificity and Reactivity: The maleimide group exhibits a high degree of reactivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues within an antibody's structure. This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1] The specificity of this reaction minimizes off-target conjugation to other amino acid residues, ensuring a more homogeneous ADC product.

The Role of the Caproyl Spacer: The six-carbon aliphatic chain of the caproyl spacer provides critical spatial separation between the antibody and the conjugated payload. This distancing is instrumental in mitigating steric hindrance, which could otherwise impair the antibody's antigen-binding affinity or the cytotoxic agent's therapeutic activity. The length of the spacer can be a critical factor in the overall efficacy of the ADC.

Integration with Cleavable and Non-Cleavable Systems: The MC group is versatile and can be incorporated into both cleavable and non-cleavable linker systems. A widely used cleavable linker is the MC-vc-PABC system, where "vc" represents a valine-citrulline dipeptide cleavable by lysosomal proteases like cathepsin B, and "PABC" is a self-immolative p-aminobenzyl carbamate (B1207046) spacer. This sophisticated design ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell.

Quantitative Data on Maleimide Linker Stability

The stability of the maleimide-thiol linkage is a critical determinant of an ADC's safety and efficacy. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a diminished therapeutic window. The primary mechanism of instability is the retro-Michael reaction, which is the reversal of the initial conjugation.[1]

| Linker Type | Condition | Half-life (t½) | Key Findings |

| N-ethylmaleimide Adducts | Incubation with glutathione | 20 - 80 hours | Demonstrates susceptibility to retro-Michael reaction in the presence of other thiols.[2][3] |

| Disulfide Linkages | Glutathione-mediated cleavage | 8 - 45 minutes | Significantly less stable than maleimide-thiol adducts under reducing conditions.[2][3] |

| Ring-Opened N-substituted Succinimide (B58015) Thioethers | Physiological conditions | > 2 years | Hydrolysis of the succinimide ring leads to a highly stabilized, ring-opened product that is resistant to thiol exchange.[4][5] |

| Dithiomaleimide (DTM) and Dibromomaleimide (DBM) Adducts | Storage in PBS pH 7.4 at 4°C for 4 weeks | Stable (minimal change in average DAR) | Substituted maleimides exhibit enhanced stability against the retro-Michael reaction compared to traditional maleimides.[6] |

Experimental Protocols for Antibody Conjugation

Achieving a desired drug-to-antibody ratio (DAR) is a critical objective in ADC development. The following is a generalized protocol for the conjugation of a maleimide-functionalized payload to an antibody via reduced interchain cysteine residues.

1. Antibody Reduction:

-

Objective: To reduce the interchain disulfide bonds of the antibody, exposing free thiol groups for conjugation.

-

Procedure:

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.4.

-

Add a reducing agent, for example, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar ratio of reducing agent to antibody will need to be optimized to achieve the desired number of reduced disulfides.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column.

-

2. Conjugation Reaction:

-

Objective: To covalently link the maleimide-functionalized payload to the reduced antibody.

-

Procedure:

-

Immediately following desalting, adjust the pH of the reduced antibody solution to a range of 6.5-7.5.

-

Dissolve the maleimide-functionalized linker-payload in a compatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Add the linker-payload solution to the reduced antibody solution. A typical molar ratio of payload to antibody is 5:1, though this should be optimized for the specific antibody and payload.

-

Incubate the reaction at 4°C for 1-4 hours with gentle agitation.

-

3. Quenching the Reaction:

-

Objective: To cap any unreacted maleimide groups and prevent further reaction.

-

Procedure:

-

Add a quenching agent, such as N-acetylcysteine, in a 2-fold molar excess relative to the initial amount of linker-payload.

-

Incubate for a short period to ensure all unreacted maleimides are capped.

-

4. Purification and Characterization:

-

Objective: To remove unconjugated payload, excess reagents, and aggregates, and to characterize the final ADC product.

-

Procedure:

-

Purify the ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the purified ADC to determine the average DAR, purity, and aggregation levels using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

-

Visualizing Key Processes and Structures

Diagrams are essential for conceptualizing the complex chemical and biological processes involved in ADC technology.

Caption: Chemical structure of the Maleimidocaproyl (MC) group.

Caption: Experimental workflow for antibody-drug conjugation.

Caption: ADC mechanism of action signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Monoclonal Antibody Conjugation with MC-Val-Cit-PAB-NH-C2-NH-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[][2] This document provides a detailed protocol for the conjugation of a monoclonal antibody with a drug-linker complex utilizing the cleavable MC-Val-Cit-PAB-NH-C2-NH-Boc linker.

The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate) linker is a widely used, enzyme-cleavable linker in ADC development.[][] The valine-citrulline dipeptide sequence is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted intracellular release of the cytotoxic payload.[][][4] The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This protocol will outline the steps for drug-linker synthesis, antibody preparation, conjugation, and subsequent purification and characterization of the resulting ADC.

Principle of the Method

The conjugation process involves a series of well-defined steps:

-

Drug-Linker Synthesis: The Boc-protected amine on the MC-Val-Cit-PAB-NH-C2-NH-Boc linker is first deprotected. Subsequently, a cytotoxic payload with a reactive carboxylic acid group is coupled to the newly available amine, forming a stable amide bond.

-

Antibody Preparation: The monoclonal antibody is partially reduced to break interchain disulfide bonds, exposing free sulfhydryl (thiol) groups. This step is critical for controlling the drug-to-antibody ratio (DAR).

-

Conjugation: The maleimide group of the drug-linker complex reacts specifically with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody. The purified ADC is then characterized to determine the DAR, purity, and aggregation levels.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation protocol. Note that these values may require optimization depending on the specific antibody, drug, and desired final product characteristics.

| Parameter | Value | Unit | Notes |

| Antibody Reduction | |||

| Antibody Concentration | 5 - 20 | mg/mL | Higher concentrations can promote aggregation. |

| Reducing Agent (e.g., TCEP) | 2 - 5 | Molar Equivalents | Relative to the number of disulfide bonds to be reduced. |

| Reduction Temperature | 37 | °C | |

| Reduction Time | 1 - 2 | hours | |

| Conjugation | |||

| Drug-Linker | 5 - 10 | Molar Equivalents | Relative to the antibody. |

| Co-solvent (e.g., DMSO) | 5 - 10 | % (v/v) | To ensure solubility of the drug-linker. |

| Conjugation Temperature | 4 - 25 | °C | Room temperature or refrigerated. |

| Conjugation Time | 1 - 4 | hours | |

| Quenching | |||

| Quenching Agent (e.g., N-acetylcysteine) | 2 - 5 | Molar Equivalents | Relative to the drug-linker. |

| Quenching Time | 15 - 30 | minutes | |

| Purification | |||

| Chromatography Resin | Size Exclusion (e.g., Sephadex G25) or Protein A | ||

| Characterization | |||

| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | A DAR of 3.5-4 is often targeted.[5] |

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

MC-Val-Cit-PAB-NH-C2-NH-Boc Linker

-

Cytotoxic Drug with a carboxylic acid group

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

N,N-Dimethylformamide (DMF)

-

Dipeptidyl Peptidase Inhibitor (DPPI)

-

N-acetylcysteine

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Purification columns (e.g., Size Exclusion Chromatography)

-

Analytical equipment (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometer)

Protocol 1: Synthesis of the Drug-Linker Complex

-

Boc Deprotection: Dissolve the MC-Val-Cit-PAB-NH-C2-NH-Boc linker in a suitable solvent such as a mixture of dichloromethane (B109758) and trifluoroacetic acid. Stir the reaction at room temperature and monitor by an appropriate method (e.g., TLC or LC-MS) until the deprotection is complete.

-

Drug Coupling: In a separate reaction vessel, dissolve the cytotoxic drug (containing a carboxylic acid) in anhydrous DMF. Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA).

-

Conjugation: Add the deprotected linker solution to the activated drug solution. Stir the reaction at room temperature overnight.

-

Purification: Purify the crude drug-linker complex by reverse-phase HPLC to obtain the final product. Lyophilize the purified product to a solid.

Protocol 2: Antibody Reduction

-

Buffer Exchange: Prepare the antibody in a suitable reaction buffer, such as PBS with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5).[6]

-

Reduction: Add a calculated amount of TCEP solution to the antibody solution to achieve the desired molar excess. Incubate the reaction at 37°C for 1-2 hours.

-

Purification: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G25) equilibrated with conjugation buffer.

Protocol 3: Conjugation of Drug-Linker to Antibody

-

Drug-Linker Preparation: Dissolve the synthesized drug-linker in an organic co-solvent such as DMSO to prepare a stock solution.[6]

-

Conjugation Reaction: Add the dissolved drug-linker to the reduced and purified antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[6]

-

Incubation: Gently mix the reaction and incubate at room temperature (or 4°C) for 1-4 hours. The reaction should be protected from light.[6]

-

Quenching: Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker. Incubate for 15-30 minutes.

Protocol 4: Purification and Characterization of the ADC

-

Purification: Purify the ADC from unconjugated drug-linker, antibody, and other reaction components using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using methods like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

-

Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using Size Exclusion Chromatography (SEC-HPLC).

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line expressing the target antigen.

-

Visualizations

References

Step-by-Step Guide for MC-Val-Cit-PAB-MMAE ADC Synthesis: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of an Antibody-Drug Conjugate (ADC) using the cleavable linker Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-Val-Cit-PAB) and the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This specific combination is widely utilized in the development of targeted cancer therapies due to the linker's stability in circulation and its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2][] This targeted release mechanism of MMAE, a potent inhibitor of tubulin polymerization, enhances the therapeutic window by minimizing systemic toxicity.[2][4][]

I. Overview of the Synthesis Workflow

The synthesis of the MC-Val-Cit-PAB-MMAE ADC is a two-stage process. The first stage involves the chemical synthesis of the drug-linker construct, and the second stage is the conjugation of this construct to a monoclonal antibody (mAb).

Caption: Overall workflow for the synthesis of MC-Val-Cit-PAB-MMAE ADC.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker and its subsequent conjugation to an antibody. Optimal conditions may vary depending on the specific antibody and reagents used.

| Step | Key Parameters | Value | Reference |

| Drug-Linker Synthesis | |||

| Fmoc-Val-Cit-PAB Synthesis Yield | Yield | 82% | [6] |

| ADC Conjugation | |||

| Antibody Concentration | Concentration | 1 mg/mL | [2] |

| Reducing Agent (e.g., TCEP) | Molar Excess over mAb | 2-10 fold | |

| Incubation Time (Reduction) | Time | 1-2 hours | [2] |

| Incubation Temperature (Reduction) | Temperature | 37°C | |

| Drug-Linker to Antibody Molar Ratio | Molar Ratio | 4:1 to 8:1 | [7] |

| Incubation Time (Conjugation) | Time | 1-2 hours | [2] |

| Incubation Temperature (Conjugation) | Temperature | Room Temperature | [2] |

| Quenching Agent (e.g., N-acetylcysteine) | Molar Excess over Drug-Linker | 5-10 fold | [2] |

| Expected Drug-to-Antibody Ratio (DAR) | DAR | ~4 | [8] |

| Final ADC Purity | Purity | >95% | [8] |

III. Experimental Protocols

Protocol 1: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This multi-step synthesis involves the preparation of the protected dipeptide-PAB moiety, coupling to MMAE, deprotection, and finally, the addition of the maleimide (B117702) group.[1]

Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) (DCM) and methanol.[6]

-

Add 4-aminobenzyl alcohol and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).[6]

-

Stir the reaction mixture at room temperature overnight.[6]

-

Concentrate the solvent and wash the residue with diisopropyl ether to obtain Fmoc-Val-Cit-PAB-OH.[6]

Step 1.2: Coupling of Fmoc-Val-Cit-PAB-OH with MMAE

-

Activate the carboxyl group of Fmoc-Val-Cit-PAB-OH using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent like DMF.

-

Add MMAE to the activated linker and stir the reaction at room temperature until completion, monitored by HPLC.

-

Purify the resulting Fmoc-Val-Cit-PAB-MMAE by preparative HPLC.

Step 1.3: Fmoc Deprotection

-

Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add a solution of piperidine (B6355638) in DMF to the mixture and stir at room temperature for a short duration to remove the Fmoc protecting group.

-

Monitor the deprotection by HPLC. Once complete, the product can be used directly or purified.

Step 1.4: Coupling of Maleimidocaproic Acid (MC)

-

Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like DCC in a solvent such as DCM to form the MC-NHS ester.[1]

-

Add the MC-NHS ester to the solution of the deprotected NH2-Val-Cit-PAB-MMAE in DMF.[1]

-

Stir the reaction at room temperature and monitor its progress by HPLC.[1]

-

Upon completion, purify the final product, MC-Val-Cit-PAB-MMAE, using preparative HPLC.[1]

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the synthesized MC-Val-Cit-PAB-MMAE to a monoclonal antibody via cysteine residues.

Step 2.1: Antibody Reduction

-

Buffer Exchange: If necessary, exchange the antibody buffer to a suitable reaction buffer (e.g., PBS with EDTA, pH 7.0) using a desalting column.[2]

-

Concentration Adjustment: Adjust the antibody concentration to approximately 1 mg/mL.[2]

-

Reduction: Add a reducing agent (e.g., TCEP or DTT) to the antibody solution. The molar excess will determine the number of interchain disulfide bonds that are reduced.

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[2] This step is crucial to prevent quenching of the maleimide group.[2]

Step 2.2: Conjugation Reaction

-

Reagent Preparation: Dissolve the MC-Val-Cit-PAB-MMAE in a suitable organic solvent like DMSO to a known concentration.

-

Conjugation: Add the dissolved MC-Val-Cit-PAB-MMAE to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will influence the final Drug-to-Antibody Ratio (DAR).[2]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[2]

Step 2.3: Quenching

-

To cap any unreacted maleimide groups on the antibody, add an excess of a thiol-containing reagent such as N-acetylcysteine or cysteine.[1][2]

-

Incubate for a further 15-30 minutes at room temperature.

Step 2.4: Purification and Characterization

-

Purification: Purify the ADC from unconjugated drug-linker and other reaction components using methods such as size exclusion chromatography (SEC) or protein A affinity chromatography.

-

Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels. Common techniques include Hydrophobic Interaction Chromatography (HIC), SEC-HPLC, and mass spectrometry.

IV. Mechanism of Action

The MC-Val-Cit-PAB-MMAE ADC exerts its cytotoxic effect through a targeted delivery mechanism.

Caption: Mechanism of action of MC-Val-Cit-PAB-MMAE ADC.

Once administered, the ADC circulates in the bloodstream where the linker remains stable.[] Upon reaching the tumor site, the antibody component of the ADC specifically binds to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[1][9] This cleavage initiates a self-immolative cascade of the PAB spacer, ultimately releasing the free MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [guidechem.com]

- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 8. cellmosaic.com [cellmosaic.com]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols for the Characterization of ADCs with Valine-Citrulline Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug.[1][2] The linker, which connects the antibody and the payload, is a critical component that influences the ADC's stability, efficacy, and safety.[] Valine-Citrulline (Val-Cit) linkers are among the most widely used protease-cleavable linkers in clinically approved and investigational ADCs.[4] These linkers are designed to be stable in systemic circulation but are efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window.[]

The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization.[6] This document provides detailed application notes and protocols for the key analytical techniques used to characterize ADCs featuring Val-Cit linkers.

Key Analytical Attributes for ADC Characterization

A thorough characterization of an ADC with a Val-Cit linker involves the assessment of several critical quality attributes (CQAs):

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. DAR is a critical parameter that directly impacts the ADC's potency and potential toxicity.[2][]

-

Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). A heterogeneous distribution can affect the ADC's consistency and performance.

-

Size Heterogeneity: The presence of aggregates, fragments, or other size variants, which can impact the ADC's stability, efficacy, and immunogenicity.[8]

-

Charge Heterogeneity: Variations in the charge of the ADC molecule, which can arise from the conjugation process or post-translational modifications.

-

Linker Stability and Payload Release: The stability of the Val-Cit linker in circulation and its susceptibility to enzymatic cleavage at the target site.

-

Purity: The presence of unconjugated antibody, free drug-linker, or other process-related impurities.

Analytical Methods and Protocols

A multi-faceted analytical approach is required to comprehensively characterize ADCs. The following sections detail the most critical analytical techniques and provide exemplary protocols.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

1.1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR and drug load distribution of ADCs.[9] The principle of HIC is based on the separation of molecules according to their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, allowing for the separation of different DAR species.[9][10]

Protocol: DAR and Drug Load Distribution Analysis by HIC

Objective: To separate and quantify the different DAR species in an ADC sample.

Materials:

-

HIC column (e.g., Butyl, Phenyl)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

ADC sample

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to different DAR species (unconjugated mAb will elute first, followed by species with increasing DAR).

-

Calculate the percentage of each DAR species by integrating the peak areas.

-

The average DAR is calculated using the weighted average of the peak areas.[]

Data Presentation:

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR0 (Unconjugated mAb) | 8.5 | 10.2 |

| DAR2 | 12.1 | 35.8 |

| DAR4 | 15.3 | 40.5 |

| DAR6 | 18.2 | 11.5 |

| DAR8 | 20.7 | 2.0 |

| Average DAR | 3.9 |

1.2. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

RPLC-MS is another powerful technique for DAR determination. Under reducing conditions, the ADC is separated into its light and heavy chains, and the mass of each chain is determined by MS. The number of conjugated drugs per chain can be calculated from the mass shift relative to the unconjugated chains.

Protocol: DAR Analysis by RPLC-MS (Reduced)

Objective: To determine the DAR by analyzing the light and heavy chains of the ADC.

Materials:

-

RPLC column (e.g., C4, C8)

-

LC-MS system (e.g., Q-TOF, Orbitrap)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

ADC sample

Procedure:

-

Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes).

-

Inject the reduced sample into the LC-MS system.

-

Separate the light and heavy chains using a gradient elution from Mobile Phase A to Mobile Phase B.

-

Acquire the mass spectra for the eluting peaks.

-

Deconvolute the mass spectra to determine the molecular weights of the light and heavy chains with different drug loads.

-

Calculate the average DAR based on the relative abundance of the different drug-loaded chains.[2]

Data Presentation:

| Chain | Drug Load | Measured Mass (Da) | Relative Abundance (%) |

| Light Chain | 0 | 23,450 | 20 |

| Light Chain | 1 | 24,655 | 80 |

| Heavy Chain | 0 | 50,120 | 5 |

| Heavy Chain | 1 | 51,325 | 45 |

| Heavy Chain | 2 | 52,530 | 40 |

| Heavy Chain | 3 | 53,735 | 10 |

| Average DAR | 3.8 |

Size Heterogeneity Analysis

2.1. Size Exclusion Chromatography (SEC)

SEC is the primary method for quantifying aggregates and fragments in ADC preparations.[11][12] Molecules are separated based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.

Protocol: Aggregate and Fragment Analysis by SEC

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

Materials:

-

SEC column (e.g., silica-based with hydrophilic coating)

-

HPLC or UHPLC system with a UV detector

-

Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 6.8)

-

ADC sample

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the ADC sample.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas for the aggregate, monomer, and fragment peaks.

-

Calculate the percentage of each species relative to the total peak area.

Data Presentation:

| Species | Retention Time (min) | Peak Area (%) |

| Aggregate | 9.2 | 2.5 |

| Monomer | 12.5 | 96.8 |

| Fragment | 15.8 | 0.7 |

Purity and Charge Heterogeneity Analysis

3.1. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is a high-resolution technique for assessing the purity and size heterogeneity of ADCs under both non-reducing and reducing conditions.[13][14][15] It separates molecules based on their size in a sieving matrix.

Protocol: Purity Analysis by CE-SDS

Objective: To assess the purity and identify different molecular weight species.

Materials:

-

Capillary Electrophoresis system with a UV or PDA detector

-

Bare-fused silica (B1680970) capillary

-

SDS-gel buffer

-

Sample buffer containing SDS

-

Reducing agent (DTT) for reduced analysis

-

Alkylating agent (Iodoacetamide) for non-reduced analysis

-

ADC sample

Procedure:

-

Non-reduced: Mix the ADC sample with sample buffer and iodoacetamide, and incubate (e.g., 70°C for 10 minutes).

-

Reduced: Mix the ADC sample with sample buffer and DTT, and heat (e.g., 90°C for 10 minutes).

-

Fill the capillary with the SDS-gel buffer.

-

Inject the prepared sample into the capillary.

-

Apply a voltage to initiate the electrophoretic separation.

-

Detect the separated species as they pass the detector.

-

Analyze the resulting electropherogram to identify and quantify peaks corresponding to the intact ADC, fragments (e.g., light chain, heavy chain), and other impurities.[14][16]

Data Presentation:

| Condition | Species | Migration Time (min) | Peak Area (%) |

| Non-Reduced | Intact ADC (2H2L) | 10.2 | 95.3 |

| 2H1L | 9.8 | 3.1 | |

| Other Fragments | - | 1.6 | |

| Reduced | Heavy Chain | 8.5 | 48.5 |

| Light Chain | 7.2 | 49.2 | |

| Non-glycosylated Heavy Chain | 8.3 | 2.3 |

Linker Stability and Payload Release

4.1. In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B, and quantifies the rate of payload release.[4]

Protocol: Cathepsin B Cleavage Assay

Objective: To measure the rate of drug release from an ADC in the presence of Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 5 mM DTT)

-

ADC sample

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS system for analysis

Procedure:

-

Pre-activate the Cathepsin B in the assay buffer.

-

Add the ADC to the activated enzyme solution to initiate the reaction.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

Plot the percentage of released payload against time to determine the cleavage rate.

Data Presentation:

| Time (hours) | Released Payload (%) |

| 0 | 0 |

| 1 | 25.3 |

| 4 | 68.1 |

| 8 | 85.7 |

| 24 | 98.2 |

4.2. Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its in vivo stability and the potential for premature drug release.[17]

Protocol: Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma over time.

Materials:

-

Human or mouse plasma

-

ADC sample

-

Incubator at 37°C

-

Quenching and protein precipitation solution (e.g., acetonitrile)

-

LC-MS system

Procedure:

-

Add the ADC to the plasma at a final concentration (e.g., 1 mg/mL).

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 24, 48, 96 hours), collect aliquots.

-

Immediately quench the reaction and precipitate plasma proteins with cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

Calculate the half-life (t½) of the ADC in plasma.

Data Presentation:

| Time (hours) | Intact ADC Remaining (%) |

| 0 | 100 |

| 24 | 95.2 |

| 48 | 88.7 |

| 96 | 79.1 |

| Half-life (t½) | ~250 hours |

Visualization of Workflows and Pathways

Caption: Workflow for the analytical characterization of ADCs.

Caption: Intracellular pathway of ADC with a Val-Cit linker.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. veranova.com [veranova.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

- 13. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 14. eag.com [eag.com]

- 15. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for MC-Val-Cit-PAB-NH-C2-NH-Boc in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Val-Cit-PAB-NH-C2-NH-Boc linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This linker system is designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker's design ensures stability in systemic circulation, minimizing off-target toxicity, while enabling selective release of the cytotoxic agent within the tumor microenvironment. This targeted delivery mechanism enhances the therapeutic window of the payload, maximizing its efficacy against cancer cells while sparing healthy tissues.[1][]

The core of this linker is the Valine-Citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, initiating a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, which in turn releases the active cytotoxic drug.[][4] The maleimidocaproyl (MC) group allows for stable covalent conjugation to thiol groups on the antibody, while the Boc-protected diaminoethane moiety provides a handle for the attachment of the cytotoxic payload.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB linker is predicated on a multi-step process that ensures targeted cell killing:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.[1] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide of the linker.[]

-

Payload Release: Cleavage of the Val-Cit moiety triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[4]

-

Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effects, for instance, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis.[5][6]

Data Presentation

The following tables summarize representative quantitative data for Antibody-Drug Conjugates constructed using the closely related and well-documented MC-Val-Cit-PAB-MMAE linker. This data is illustrative of the performance that can be expected from ADCs utilizing the MC-Val-Cit-PAB linker system.

Table 1: In Vitro Cytotoxicity of ADCs with MC-Val-Cit-PAB-MMAE Linker

| ADC Target | Cell Line | IC50 (nM) | Reference |

| CD22 | BJAB | 3.3 | [7] |

| CD22 | WSU | 0.95 | [7] |

| CD30 (Brentuximab Vedotin) | Karpas 299 | ~0.02 - 200 (range) | [5] |

| HER2 (Trastuzumab-vcMMAE) | HER2-positive breast cancer cells | Significant cell death | [8][9] |

Table 2: In Vivo Tumor Growth Inhibition of ADCs with MC-Val-Cit-PAB-MMAE Linker

| ADC | Tumor Model | Dosing | Outcome | Reference |

| Hertuzumab-vcMMAE | NCI-N87 human gastric cancer xenografts | Single dose of 5 or 10 mg/kg | Sustained tumor inhibitory effect | [10] |

| CD13-targeted Peptide-MMAE Conjugate | HT1080 xenografts | 0.70 mg/kg of MMAE equivalent | Almost complete tumor regression | |

| Brentuximab Vedotin | Hodgkin lymphoma xenografts | Not specified | Potent antitumor efficacy | [6] |

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing cytotoxic drug-linker construct (after deprotection of the Boc group and attachment of the drug) to a monoclonal antibody via the maleimide (B117702) group.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

MC-Val-Cit-PAB-NH-C2-NH-Drug construct with a maleimide group

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PD-10 desalting columns

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

Procedure:

-

Antibody Reduction:

-

Adjust the concentration of the mAb to 5-10 mg/mL in reaction buffer.

-

Add a 10-fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a PD-10 desalting column equilibrated with reaction buffer.

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-activated drug-linker in DMSO to a stock concentration of 10 mM.

-

Immediately add the drug-linker solution to the reduced mAb at a molar ratio of 5-10 moles of linker per mole of antibody.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.

-

-

Quenching and Purification:

-

Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the drug-linker.

-

Incubate for 20 minutes at room temperature.

-

Purify the ADC from unconjugated drug-linker and other reagents using a PD-10 desalting column or size-exclusion chromatography (SEC), exchanging into a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration using a BCA assay.

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well clear-bottom cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-